2-Diethylaminoethylsulfanyl-pyridin-3-yl-methanone
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Overview
Description
2-Diethylaminoethylsulfanyl-pyridin-3-yl-methanone is a chemical compound with the molecular formula C12H18N2OS and a molecular weight of 238.35 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a diethylaminoethylsulfanyl group. It has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-Diethylaminoethylsulfanyl-pyridin-3-yl-methanone involves several steps. One common method includes the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-carbonyl chloride. This intermediate is then reacted with 2-diethylaminoethanethiol in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
2-Diethylaminoethylsulfanyl-pyridin-3-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
2-Diethylaminoethylsulfanyl-pyridin-3-yl-methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Diethylaminoethylsulfanyl-pyridin-3-yl-methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
2-Diethylaminoethylsulfanyl-pyridin-3-yl-methanone can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and may have similar chemical properties and applications.
Thioethers: Compounds containing a sulfur atom bonded to two carbon atoms, similar to the diethylaminoethylsulfanyl group in the target compound.
Properties
CAS No. |
57336-05-7 |
---|---|
Molecular Formula |
C12H18N2OS |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
S-[2-(diethylamino)ethyl] pyridine-3-carbothioate |
InChI |
InChI=1S/C12H18N2OS/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
PIGWQFXBEUEJSB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC(=O)C1=CN=CC=C1 |
Canonical SMILES |
CCN(CC)CCSC(=O)C1=CN=CC=C1 |
Synonyms |
diethylaminoethanthionicotinate dislipid |
Origin of Product |
United States |
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